3-(Naphthalen-2-yloxy)propyl acrylate
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Overview
Description
3-(Naphthalen-2-yloxy)propyl acrylate: is an organic compound with the molecular formula C16H16O3 and a molecular weight of 256.3 g/mol . It is characterized by the presence of a naphthalene ring attached to a propyl acrylate moiety through an oxygen atom. This compound is typically found as a white to light-yellow powder or crystal.
Mechanism of Action
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-(Naphthalen-2-yloxy)propyl acrylate are currently unknown . These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Naphthalen-2-yloxy)propyl acrylate can be achieved through a one-pot method involving phenolic esters and halogenated alcohols . This method is efficient and cost-effective, utilizing readily available starting materials. The reaction involves the acyl transfer process, where phenolic esters react with halogenated alcohols to form aryloxyalkyl esters .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-(Naphthalen-2-yloxy)propyl acrylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
3-(Naphthalen-2-yloxy)propyl acrylate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and the preparation of various polymers.
Biology: It is used in the study of biological processes and the development of bioactive compounds.
Medicine: It is explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals, coatings, and adhesives.
Comparison with Similar Compounds
- 3-(Naphthalen-2-yloxy)propyl acetate
- 3-(Naphthalen-2-yloxy)propyl methacrylate
- 3-(Naphthalen-2-yloxy)propyl butyrate
Comparison: 3-(Naphthalen-2-yloxy)propyl acrylate is unique due to its specific structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and stability profiles .
Properties
IUPAC Name |
3-naphthalen-2-yloxypropyl prop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-2-16(17)19-11-5-10-18-15-9-8-13-6-3-4-7-14(13)12-15/h2-4,6-9,12H,1,5,10-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMRMRUGMDDKJPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCCCOC1=CC2=CC=CC=C2C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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